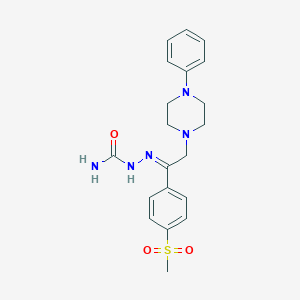![molecular formula C20H22N2O2S B374699 N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide](/img/structure/B374699.png)
N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide is an organic compound with a complex structure that includes a benzothiepin core and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide can be achieved through multiple synthetic routes. One common method involves the reaction of a benzothiepin derivative with morpholine under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-(6,11-dihydrobenzocbenzothiepin-11-yl)-N’,N’-diethylpropane-1,3-diamine : This compound has a similar structure but with different substituents.
11-Amino-6,11-dihydro dibenzo[b,e]thiepine: This compound shares a similar benzothiepin core but lacks the morpholine moiety.
Uniqueness
N-(6,11-dihydrobenzoc
特性
分子式 |
C20H22N2O2S |
|---|---|
分子量 |
354.5g/mol |
IUPAC名 |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H22N2O2S/c23-19(13-22-9-11-24-12-10-22)21-20-16-6-2-1-5-15(16)14-25-18-8-4-3-7-17(18)20/h1-8,20H,9-14H2,(H,21,23) |
InChIキー |
JJJDHOBZVVJKOY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
正規SMILES |
C1COCCN1CC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[1-(4-methyl-1-piperazinyl)ethyl]phenyl 2,5-dichlorophenyl sulfide](/img/structure/B374617.png)
![N,N-dimethyl-2-[2-(phenylsulfanyl)phenyl]ethanamine](/img/structure/B374618.png)
![1-(1-{5-Chloro-2-[(2-chlorophenyl)sulfanyl]phenyl}ethyl)-4-methylpiperazine](/img/structure/B374619.png)
![2-[(4-Methyl-1-piperazinyl)methyl]phenyl phenyl sulfide](/img/structure/B374620.png)
![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol 1-oxide](/img/structure/B374622.png)
![1-benzyl-4-(2,7-dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374625.png)
![1-(2-chloro-6-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374627.png)
![6-[2-(1-piperidinyl)ethoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374630.png)
![2-chloro-7-fluoro-11H-dibenzo[b,e][1,4]oxathiepine](/img/structure/B374631.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-ylmethyl)-1-methylpiperidine](/img/structure/B374632.png)
![4-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]butanoic acid](/img/structure/B374633.png)
![11H-dibenzo[b,f][1,4]oxathiepine-11-carboxylic acid](/img/structure/B374634.png)
![1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine](/img/structure/B374635.png)

